molecular formula C16H13F2NO2 B2769107 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide CAS No. 2097918-16-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2769107
CAS No.: 2097918-16-4
M. Wt: 289.282
InChI Key: RJTOKPBPGSUFHG-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a 2,3-dihydro-1-benzofuran-3-ylmethyl substituent. The 2,3-dihydrobenzofuran moiety distinguishes it from related compounds, which typically feature aromatic or halogenated substituents .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO2/c17-12-5-3-6-13(18)15(12)16(20)19-8-10-9-21-14-7-2-1-4-11(10)14/h1-7,10H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTOKPBPGSUFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Attachment of the Benzamide Group: The benzofuran intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its benzofuran and benzamide moieties are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the difluorobenzamide group enhances its ability to interact with enzymes and receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzofuran ring can intercalate with DNA, while the benzamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with benzamide- and urea-based agrochemicals, particularly in the 2,6-difluorobenzoyl group. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of 2,6-Difluorobenzamide/Urea Derivatives

Compound Name Functional Group Substituents Use/Activity Key Properties/Regulatory Notes References
Target Compound Benzamide 2,3-Dihydro-1-benzofuran-3-ylmethyl Inferred pesticidal Novel structure; potential enhanced lipophilicity
Diflubenzuron Urea 4-Chlorophenyl Insect growth regulator EPA-registered (UN3082, Class 9)
Flufenoxuron Urea 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl Acaricide/insecticide High environmental persistence
Flucycloxuron Urea 4-((4-Chlorophenyl)cyclopropylmethylene)oxymethylphenyl Acaricide/insecticide Contains cyclopropyl group
Flutolanil (from ) Benzamide 3-(1-Methylethoxy)phenyl, 2-(trifluoromethyl) Fungicide Broad-spectrum activity

Key Structural Differences and Implications

Functional Groups: The target compound is a benzamide, whereas diflubenzuron, flufenoxuron, and flucycloxuron are urea derivatives. Ureas typically exhibit stronger hydrogen-bonding capacity, enhancing interactions with biological targets like chitin synthase in insects . Benzamides may prioritize metabolic stability or membrane permeability due to reduced polarity .

In contrast, diflubenzuron’s 4-chlorophenyl group enhances electrophilic reactivity, critical for disrupting insect molting . Flufenoxuron’s trifluoromethylphenoxy substituent increases lipid solubility, prolonging environmental half-life .

Environmental and Regulatory Profiles :

  • Diflubenzuron is classified as a marine pollutant (UN3082) due to its persistence and toxicity to aquatic organisms . The target compound’s environmental impact remains unstudied, but its benzofuran group may alter biodegradability compared to chlorinated analogs.

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran ring fused with a difluorobenzamide moiety. The synthesis typically involves:

  • Formation of the Benzofuran Ring : This can be achieved through free radical cyclization.
  • Attachment of the Difluorobenzamide Moiety : This involves amide formation reactions with appropriate furan derivatives.

Biological Activity

This compound exhibits various biological activities:

  • Antitumor Activity : Research indicates that compounds with similar structures can inhibit tumor growth in vitro and in vivo. For instance, studies on 2,3-dihydro-1-benzofuran derivatives have shown promising results against cancer cell lines .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial effects. Similar benzamide derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .
  • Antiviral Effects : There is evidence that certain benzofuran derivatives possess antiviral properties, making them candidates for further research in virology.

Case Study 1: Antitumor Activity

In a study examining a series of 2,3-dihydro-1-benzofuran derivatives, it was found that specific modifications led to increased potency against tumor cell lines. The structure-activity relationship (SAR) highlighted that the presence of the difluorobenzamide moiety significantly enhanced antitumor efficacy compared to other analogs .

Case Study 2: Antibacterial Testing

A comparative analysis of N-substituted benzamides showed that compounds with the benzofuran structure exhibited superior antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
AntibacterialActivity against Gram-positive strains
AntiviralPotential efficacy against viruses

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